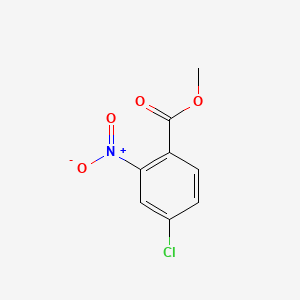

Methyl 4-chloro-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOSXVMUUBWGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022289 | |

| Record name | Methyl 4-chloro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42087-80-9 | |

| Record name | Benzoic acid, 4-chloro-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42087-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042087809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42087-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-chloro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-CHLORO-2-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCG337W522 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-nitrobenzoate

Foreword: The Strategic Importance of a Versatile Intermediate

In the landscape of pharmaceutical and fine chemical synthesis, the strategic value of certain molecular scaffolds cannot be overstated. Methyl 4-chloro-2-nitrobenzoate (CAS No: 42087-80-9) stands as a quintessential example of such a crucial building block. Its unique arrangement of chloro, nitro, and methyl ester functional groups on a benzene ring provides a versatile platform for a multitude of chemical transformations. This guide offers a comprehensive exploration of its synthesis, grounded in established chemical principles and field-proven methodologies. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of not just the synthetic protocol, but the underlying causality that dictates the experimental design. This molecule is a key intermediate in the synthesis of diverse heterocycles and pharmacologically active compounds, making a robust and well-understood synthetic pathway essential for advancing research and development.[1][2][3]

Primary Synthesis Strategy: A Two-Step Pathway for Optimal Regiocontrol

The most reliable and widely employed strategy for synthesizing this compound involves a two-step process. This approach is predicated on achieving precise regiochemical control, a critical factor in multi-step organic synthesis where isomeric purity is paramount.

The pathway is as follows:

-

Oxidation: The synthesis begins with the selective oxidation of the methyl group of 4-chloro-2-nitrotoluene to yield the carboxylic acid precursor, 4-chloro-2-nitrobenzoic acid.[1]

-

Esterification: The resulting carboxylic acid undergoes a classic Fischer-Speier esterification with methanol to produce the target molecule, this compound.

This sequence is strategically advantageous over the alternative—nitration of methyl 4-chlorobenzoate—which would yield a challenging mixture of isomers due to the competing directing effects of the chloro and methyl ester groups. By starting with the desired substitution pattern on the toluene ring, the final product's regiochemistry is unequivocally established.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Chloro-2-nitrobenzoic Acid via Oxidation

The conversion of 4-chloro-2-nitrotoluene to its corresponding carboxylic acid is a robust oxidation reaction. The use of strong oxidizing agents under high-temperature conditions is necessary to transform the stable methyl group.

Expertise & Causality: The choice of nitric acid in a sulfuric acid medium provides a potent oxidizing environment.[1] Sulfuric acid acts both as a solvent and a dehydrating agent, increasing the oxidizing power of the nitric acid. A catalyst, such as vanadium pentoxide, is often employed to facilitate the reaction, which can otherwise be sluggish, leading to high yields of over 95% and purity exceeding 99%.[1] The high temperature (160-170°C) is crucial for overcoming the activation energy required for the oxidation of the benzylic carbon.

Detailed Experimental Protocol:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with a reflux condenser. Ensure a gas absorption trap is in place to handle any evolved nitrogen oxides.

-

Charging the Reactor: To the flask, add 4-chloro-2-nitrotoluene, concentrated sulfuric acid, and the catalyst (e.g., vanadium pentoxide).[1]

-

Initiating the Reaction: Begin stirring and heat the mixture to 160°C. Water may separate during this initial heating phase.

-

Addition of Oxidant: Once the temperature is stable between 160-170°C, begin the slow, dropwise addition of concentrated nitric acid from the dropping funnel over a period of approximately 11-12 hours.[1] Maintaining this temperature range is critical; too low, and the reaction rate will be insufficient, too high, and the risk of side reactions and decomposition increases.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 160-170°C for an additional hour to ensure full conversion.[1]

-

Work-up and Isolation:

-

Cool the reaction mixture to below 60°C.

-

Carefully add an appropriate organic solvent for extraction and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. The aqueous layer can be recycled in subsequent batches.[1]

-

Cool the organic layer to room temperature to induce crystallization of the product.

-

Collect the crude 4-chloro-2-nitrobenzoic acid by vacuum filtration.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent like chlorobenzene.

-

Dry the purified white crystalline powder under vacuum at 50°C to yield the final product with a purity of >99%.[1]

-

Safety Imperatives: This procedure involves highly corrosive acids and high temperatures.[4] All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.[5][6] An emergency shower and eyewash station should be readily accessible.[5]

Step 2: Esterification of 4-Chloro-2-nitrobenzoic Acid

This step employs the time-tested Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Expertise & Causality: The mechanism is a cornerstone of organic chemistry. A catalytic amount of strong acid (typically sulfuric acid) protonates the carbonyl oxygen of 4-chloro-2-nitrobenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The resulting tetrahedral intermediate then undergoes dehydration, driven by the reaction conditions (reflux), to form the stable ester product. Using methanol as the solvent as well as the reagent ensures the equilibrium is driven towards the product side.

Detailed Experimental Protocol:

-

Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle.

-

Charging the Reactor: To the flask, add 4-chloro-2-nitrobenzoic acid and an excess of methanol (which acts as both reagent and solvent).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. The product should precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove residual acid.

-

Further wash with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by another wash with cold water.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to obtain the purified this compound.

-

Dry the final product. The pure compound is a white to light yellow crystalline solid with a melting point of 43-45°C.[7]

-

References

An In-depth Technical Guide to Methyl 4-chloro-2-nitrobenzoate: Properties, Synthesis, and Reactivity

Introduction: A Versatile Intermediate in Modern Organic Synthesis

Methyl 4-chloro-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its unique electronic and steric properties, arising from the interplay between the chloro, nitro, and methyl ester substituents on the benzene ring, render it a valuable substrate for a variety of chemical transformations. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the ester moiety provides a handle for further functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound for researchers, chemists, and professionals in drug development.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2] Key physical and chemical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNO₄ | [1][3] |

| Molecular Weight | 215.59 g/mol | [1][3] |

| CAS Number | 42087-80-9 | [1][2] |

| Appearance | White to Light yellow powder/crystal | [2] |

| Melting Point | 43-45 °C | [2] |

| Boiling Point | 285.6 ± 20.0 °C (Predicted) | [2] |

| Density | 1.426 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [4] |

| Storage | Sealed in dry, Room Temperature | [2][5] |

Section 2: Synthesis and Purification

The most direct and common laboratory synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid. This reaction, a classic example of the Fischer-Speier esterification, is an equilibrium process.[6][7] To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, and by the catalytic action of a strong acid.[7][8]

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound from 4-chloro-2-nitrobenzoic acid.

Materials:

-

4-chloro-2-nitrobenzoic acid (1.0 eq)

-

Anhydrous Methanol (serves as reactant and solvent, ~20-30 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitrobenzoic acid.

-

Add a large excess of anhydrous methanol. Stir the mixture until the acid is fully dissolved or a uniform suspension is formed.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully, add the concentrated sulfuric acid dropwise to the stirring mixture. Caution: This addition is exothermic.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Allow the reaction to proceed for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water.

-

Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Procedure:

-

Select an appropriate solvent system. A mixture of ethanol and water is often effective for similar compounds.[9]

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals under vacuum.

Section 3: Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. Below are the expected spectroscopic data for this compound.

| Spectroscopy | Key Data / Interpretation | Source(s) |

| ¹H NMR | Spectral data is available but specific chemical shifts are not detailed in the provided search results. Expected signals would include a singlet for the methyl ester protons (~3.9 ppm) and three distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the substituted benzene ring. | [1] |

| ¹³C NMR | Spectral data is available.[1] One would expect 8 distinct signals: one for the methyl carbon (~53 ppm), one for the carbonyl carbon (~165 ppm), and six for the aromatic carbons, with those attached to electron-withdrawing groups shifted downfield. | [10] |

| IR Spectroscopy (ATR-FTIR) | Expected characteristic peaks include: C=O stretch (ester) around 1720-1740 cm⁻¹, asymmetric and symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, C-O stretch around 1250 cm⁻¹, and C-Cl stretch around 700-800 cm⁻¹. | [1] |

| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ is expected at m/z = 215, with an [M+2]⁺ peak at m/z = 217 of approximately one-third the intensity, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 184) or the entire methoxycarbonyl group (-COOCH₃).[1][11][12] | [1][11] |

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the nitro group, which is positioned ortho to the ester and meta to the chlorine. This electronic arrangement significantly influences its behavior in nucleophilic aromatic substitution reactions.

Caption: Relationship between structure and reactivity.

Nucleophilic Aromatic Substitution (SNAr): Fluorodenitration

A key application of this compound is its use in fluorodenitration reactions, where the nitro group is displaced by a fluoride ion.[4][13] This transformation is particularly valuable for the synthesis of fluorinated aromatic compounds.

Causality: The SNAr mechanism is favored because the electron-withdrawing nitro and chloro groups make the aromatic ring electron-deficient (electrophilic) and susceptible to attack by nucleophiles.[14][15] The nitro group, being ortho to the site of attack (if the nitro is the leaving group), can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[14] This stabilization of the rate-determining intermediate is crucial for the reaction to proceed.

Caption: Simplified SNAr mechanism for fluorodenitration.

Protocol Insights:

-

Fluoride Source: Anhydrous fluoride sources like tetramethylammonium fluoride are often used to enhance the nucleophilicity of the fluoride ion in aprotic polar solvents.[13]

-

Solvent: Aprotic polar solvents (e.g., DMSO, DMF) are ideal as they solvate the cation of the fluoride salt, leaving a "naked," highly reactive fluoride anion.

-

Side Reactions: The nitrite ion generated during the reaction can participate in side reactions. Trapping agents can sometimes be employed to improve yields.[16]

Synthesis of Benzo[b]thiophenes

This compound has been utilized in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters.[4][13] This reaction, pioneered by Beck, involves a nucleophilic displacement of the activated nitro group by a sulfur nucleophile, followed by an intramolecular cyclization.

Mechanism Outline (Beck Synthesis):

-

SNAr Reaction: The reaction is initiated by the nucleophilic attack of a thioglycolate ester enolate on the aromatic ring at the carbon bearing the nitro group. The ortho-nitro group serves as an excellent leaving group in this context.[17]

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation reaction (likely a Dieckmann-type condensation or similar) where the newly formed carbanion attacks the ester carbonyl of the original molecule.

-

Aromatization: Subsequent tautomerization leads to the formation of the stable, aromatic 3-hydroxybenzo[b]thiophene ring system.

This synthetic route is a powerful method for constructing the benzothiophene scaffold, which is a common motif in many biologically active compounds.

Section 5: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While some databases report this compound as "Not Classified" under GHS, related isomers and nitroaromatic compounds often carry warnings.[1] It is prudent to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation.[5]

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

-

Avoid breathing dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the synthetic chemist. Its predictable reactivity, governed by the powerful electronic influence of its substituents, allows for the controlled construction of complex molecular architectures. By understanding its fundamental properties and the mechanistic underpinnings of its reactions, researchers can effectively leverage this versatile intermediate to advance projects in drug discovery, agrochemicals, and material science. This guide serves as a foundational resource to facilitate its safe and effective use in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Attinà, M., Cacace, F., & Ricci, A. (1982). A General Procedure for the Fluorodenitration of Aromatic Substrates.

-

Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Jaworski, J. S., & Stȩpnik, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4839.

-

Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

NIST. (n.d.). Methyl 2-chloro-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1979). Fluorodenitration of some mildly activated nitro-compounds. RSC Publishing. Retrieved from [Link]

-

NIST. (n.d.). Methyl 2-chloro-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Capot Chemical. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). US5315043A - Aromatic nucleophilic fluorination.

-

Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzo[b]thiophene‐2‐carboxamide.... Retrieved from [Link]

-

MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

-

Semantic Scholar. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

-

National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]

- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

-

ResearchGate. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. Retrieved from [Link]

- Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 42087-80-9 [m.chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-氯-2-硝基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 42087-80-9|this compound|BLD Pharm [bldpharm.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Methyl 2-chloro-4-nitrobenzoate [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound 99 42087-80-9 [sigmaaldrich.com]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 17. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Methyl 4-chloro-2-nitrobenzoate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 4-chloro-2-nitrobenzoate (CAS No. 42087-80-9) is a substituted aromatic compound that serves as a highly versatile intermediate in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a methyl ester, a nitro group, and a chlorine atom. The benzene ring is rendered electron-deficient by the powerful electron-withdrawing effects of the nitro group and, to a lesser extent, the chloro and ester groups. This electronic profile is the cornerstone of its chemical behavior, activating the molecule for a range of transformations critical to the construction of complex molecular architectures, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its synthesis, core reactivity, and strategic applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its successful application. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 42087-80-9 | [1] |

| Molecular Formula | C₈H₆ClNO₄ | [1] |

| Molecular Weight | 215.59 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 43-45 °C (lit.) | |

| Boiling Point | 285.6±20.0 °C (Predicted) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| InChI Key | JWOSXVMUUBWGOL-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)c1ccc(Cl)cc1=O |

Spectroscopic Signature Analysis

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The key to validating this structure in the lab lies in recognizing the characteristic signals detailed below.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region. The nitro group's strong deshielding effect will cause the proton ortho to it (H-3) to appear furthest downfield. The proton ortho to the chlorine (H-5) will be next, followed by the proton ortho to the ester (H-6). The methyl ester protons will appear as a sharp singlet, typically around 3.9 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for all eight carbons. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The carbon bearing the nitro group (C-2) will be significantly deshielded, while the carbon attached to the chlorine (C-4) will also show a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[1][2] Strong absorption bands are expected for:

-

C=O Stretch (Ester): ~1720-1735 cm⁻¹

-

Asymmetric NO₂ Stretch: ~1530 cm⁻¹

-

Symmetric NO₂ Stretch: ~1350 cm⁻¹

-

C-O Stretch (Ester): ~1290 cm⁻¹

-

C-Cl Stretch: ~750-800 cm⁻¹

-

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 215 (for ³⁵Cl) and 217 (for ³⁷Cl) in an approximate 3:1 isotopic ratio.[1] Key fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 184/186, and the loss of the nitro group (-NO₂) to yield a fragment at m/z 169/171.[3]

Synthesis: A Robust and Scalable Approach

The most common and industrially viable method for preparing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid. The Fischer-Speier esterification is a classic, equilibrium-driven process that is both robust and scalable.[4][5]

Field-Proven Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from a well-established procedure for a structurally similar compound and is directly applicable.[5] The causality for key steps is explained to ensure a self-validating system.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-2-nitrobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq). Methanol serves as both a reactant and the solvent. Using it in large excess is a critical experimental choice that drives the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle.[4]

-

Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully, add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise with vigorous stirring. The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[6] This protonation is the key mechanistic step that enables the reaction to proceed at a practical rate.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-17 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed. Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction.

-

Workup and Isolation: a. Cool the mixture to room temperature. A precipitate of the product may form upon cooling. b. Pour the reaction mixture into ice-water. This step quenches the reaction and precipitates the organic ester, which has low water solubility. c. Collect the solid product by vacuum filtration. d. Wash the crude product sequentially with cold water (to remove residual acid and methanol), a cold, dilute aqueous solution of sodium bicarbonate (to neutralize any remaining sulfuric or unreacted carboxylic acid), and finally with cold water again.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or a hexane/ethyl acetate mixture, to yield the final product as a crystalline solid. This step is crucial for removing any remaining impurities to meet the high-purity standards required for subsequent applications.

Core Reactivity: A Hub for Molecular Elaboration

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high chemoselectivity.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing nitro group positioned ortho to the ester and meta to the chlorine. This electronic arrangement makes two positions susceptible to SNAr: the chlorine at C4 and, under certain conditions, the nitro group at C2.

The generally accepted mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the nitro group is essential as it stabilizes the negative charge of this intermediate through resonance, which is the causal factor for the high reactivity of the ring.

-

Displacement of Chlorine (C4): The chlorine atom at the C4 position is a good leaving group and is activated by the ortho nitro group. It can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functionalities at this position.

-

Displacement of the Nitro Group (C2): While less common than halogen displacement, the nitro group itself can act as a leaving group in SNAr reactions, particularly with powerful nucleophiles or when the ring is highly activated. This reactivity offers an alternative pathway for functionalization. For instance, the compound undergoes fluorodenitration with tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate.

Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most valuable transformations of this molecule, as it completely inverts the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. This opens up a new set of synthetic possibilities, such as electrophilic aromatic substitution or diazotization. The key challenge is achieving chemoselectivity, leaving the ester and chloro functionalities intact.

Field-Proven Selective Reduction Protocols:

-

Tin(II) Chloride (SnCl₂): A classic and highly reliable method involves treating the nitro compound with tin(II) chloride dihydrate in a solvent like ethanol or ethyl acetate. This method is exceptionally mild and highly selective, with no effect on esters or aryl halides.

-

Iron/Ammonium Chloride (Fe/NH₄Cl): Catalytic transfer hydrogenation using iron powder in a mixture of ethanol and aqueous ammonium chloride is another robust, inexpensive, and selective method suitable for large-scale synthesis.

-

Catalytic Hydrogenation: While standard catalytic hydrogenation (H₂ over Pd/C) can work, over-reduction or hydrodechlorination (replacement of the C-Cl bond with C-H) can be a competing side reaction. Careful selection of catalyst (e.g., sulfided platinum on carbon) and reaction conditions (pressure, temperature, solvent) is crucial to ensure selectivity.

Applications in Pharmaceutical Development

Substituted nitroaromatic esters are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their value lies in their ability to serve as a scaffold upon which molecular complexity can be built in a controlled, stepwise manner. While direct examples citing this compound in the final synthesis of a marketed drug are proprietary, its structural motif is found in numerous synthetic routes. For instance, the closely related 2-methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of the V2-receptor antagonist Tolvaptan , used to treat hyponatremia.[7]

The synthetic utility of this compound in drug discovery can be illustrated by its potential as a precursor to complex heterocyclic systems, such as quinolines and benzimidazoles, which are privileged scaffolds in medicinal chemistry.

Exemplary Synthetic Strategy:

-

Selective Nitro Reduction: Reduction of this compound yields Methyl 2-amino-4-chlorobenzoate. This aniline derivative is now primed for reactions targeting the amino group.

-

Cyclization/Condensation: The resulting aminobenzoate can undergo condensation reactions with 1,3-dicarbonyl compounds or other bifunctional reagents to construct heterocyclic rings.

-

Further Functionalization: The remaining chloro and ester groups provide handles for late-stage diversification of the molecular scaffold, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies—a cornerstone of modern drug development.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified as a non-combustible solid.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant synthetic value, characterized by a predictable and versatile reactivity profile. Its electronically activated aromatic ring allows for strategic functionalization through nucleophilic substitution, while the nitro group serves as a masked amine, unlockable through chemoselective reduction. These attributes make it an indispensable building block for the synthesis of complex organic molecules, particularly in the resource-intensive and highly regulated field of pharmaceutical development. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior, as detailed in this guide, is essential for any scientist seeking to leverage its full potential in creating the next generation of therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2005). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

- Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Retrieved from [Link]

- Beck, J. R. (1973). Synthesis of Methyl 3-Hydroxybenzo[b]thiophene-2-carboxylate Esters by Nitro Displacement. The Journal of Organic Chemistry, 38(23), 4086–4087.

-

PubChem. (n.d.). Methyl 2-chloro-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]

- Google Patents. (1976). US3948972A - Esterification of nitrobenzoic acids.

-

PubMed. (2001). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.

-

NIST. (n.d.). Methyl 2-chloro-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (2018). WO2018170203A1 - Mk2 inhibitors, synthesis thereof, and intermediates thereto.

- University Chemistry Education. (n.d.). Lab5 procedure esterification.

- University of Birmingham. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.

-

Chegg.com. (2021). Solved 4. Interpret the IR spectrum of methyl. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]

- BenchChem. (n.d.). Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide.

- Doubtnut. (2019). Which of the following 2-halo nitrobenzene is most reactive towards nu.

-

Homework.Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]

-

Chegg.com. (2023). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]

Sources

- 1. This compound | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chegg.com [chegg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

"Methyl 4-chloro-2-nitrobenzoate" molecular weight.

An In-Depth Technical Guide to Methyl 4-chloro-2-nitrobenzoate: Properties, Synthesis, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and pharmaceutical development. We will delve into its physicochemical properties, provide detailed synthetic protocols with mechanistic insights, explore its applications, and outline essential safety and handling procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₆ClNO₄.[1] Its molecular structure, characterized by a benzene ring substituted with a methyl ester, a chloro group, and a nitro group, makes it a versatile building block in organic chemistry. The electronic effects of these functional groups—the electron-withdrawing nature of the nitro and chloro groups and the ester—significantly influence its reactivity, particularly in nucleophilic aromatic substitution reactions.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source |

| Molecular Weight | 215.59 g/mol | [1][2][3][4] |

| CAS Number | 42087-80-9 | [1][3] |

| EC Number | 255-654-1 | [2][4] |

| Melting Point | 43-45 °C | [2][3] |

| Boiling Point | 285.6 ± 20.0 °C (Predicted) | [3] |

| Water Solubility | 164 mg/L | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

The molecular structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process starting from a more readily available precursor. A common synthetic route begins with the nitration of 4-chlorobenzoic acid, followed by esterification.

Experimental Protocol: Synthesis of this compound

Part A: Nitration of 4-Chlorobenzoic Acid to 4-Chloro-2-nitrobenzoic Acid

This step introduces the nitro group onto the benzene ring. The chloro and carboxylic acid groups are ortho, para-directing; however, the position ortho to the carboxylic acid is sterically hindered, and the position ortho to the chloro group is activated, leading to nitration at the 2-position.

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, add 4-chlorobenzoic acid to concentrated sulfuric acid.

-

Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining a low temperature (0-10 °C). The temperature control is crucial to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Pour the reaction mixture over crushed ice. The product, 4-chloro-2-nitrobenzoic acid, will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Part B: Fischer Esterification of 4-Chloro-2-nitrobenzoic Acid

This is a classic acid-catalyzed esterification to form the methyl ester.

-

Reaction Setup: Dissolve the synthesized 4-chloro-2-nitrobenzoic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, and heat the mixture to reflux. The excess methanol serves as both a reactant and a solvent, driving the equilibrium towards the product side.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Workup: Cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

-

Extraction and Purification: Remove the excess methanol under reduced pressure. The product can then be extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by column chromatography or recrystallization.

The overall synthetic workflow can be visualized as follows:

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 4-chloro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of Methyl 4-chloro-2-nitrobenzoate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in research and development, particularly in reaction kinetics, purification, and formulation. This document offers a blend of theoretical principles, quantitative data, and detailed experimental protocols to empower researchers in their handling and application of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is paramount in predicting its solubility. This compound is a substituted aromatic compound with the following key identifiers and properties:

| Property | Value | Source |

| CAS Number | 42087-80-9 | [1][2] |

| Molecular Formula | C₈H₆ClNO₄ | [1] |

| Molecular Weight | 215.59 g/mol | |

| Melting Point | 43-45 °C | [2] |

| Appearance | White to light yellow powder/crystal |

Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The presence of a polar nitro group and an ester functional group, contrasted with a nonpolar benzene ring and a chloro substituent, gives this compound a nuanced solubility profile.

Aqueous Solubility

The aqueous solubility of this compound is low, a critical factor for consideration in biphasic reactions and environmental fate studies.

| Solvent | Solubility | Temperature | Source |

| Water | 164 mg/L | Not Specified | [3] |

Qualitative Solubility in Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | The polar nitro and ester groups are not well-solvated by nonpolar hexane. |

| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute. |

| Dichloromethane | Polar Aprotic | High | Dichloromethane is a good solvent for a wide range of organic compounds with moderate polarity. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate can interact favorably with the ester and nitro groups of the solute. |

| Acetone | Polar Aprotic | High | Acetone is a versatile polar aprotic solvent capable of dissolving many organic compounds. |

| Ethanol | Polar Protic | Moderate to High | The hydroxyl group of ethanol can hydrogen bond with the nitro and ester groups, while its alkyl chain provides some nonpolar character. |

| Methanol | Polar Protic | Moderate to High | Similar to ethanol, methanol can engage in hydrogen bonding, enhancing solubility. |

Experimental Determination of Solubility

Accurate determination of solubility is crucial for process development and optimization. The following section details robust and validated protocols for quantifying the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[4] It involves creating a saturated solution in equilibrium with the solid compound.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[4][5]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This can be achieved by centrifugation followed by careful decantation, or by filtration through a chemically inert filter (e.g., PTFE).[6]

-

Quantification: Accurately dilute the saturated solution with a suitable solvent and determine the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.[6][7]

}

Analytical Quantification: UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for quantifying the concentration of a chromophoric compound like this compound in solution.[8][9]

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to identify the λmax, where the compound exhibits the highest absorbance. This wavelength should be used for all subsequent measurements to maximize sensitivity and minimize interference.

-

Calibration Curve Construction: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Sample Analysis: Measure the absorbance of the appropriately diluted saturated solution (from the shake-flask experiment) at the λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the original solubility.

}

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity compared to UV-Vis spectroscopy, making it the preferred method for complex mixtures or when high accuracy is required.[7][10]

-

Method Development: Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

Calibration Curve Construction: Prepare a series of standard solutions of known concentrations of this compound. Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Inject the appropriately diluted saturated solution (from the shake-flask experiment) into the HPLC system and record the peak area corresponding to this compound.

-

Concentration Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the compound in the diluted sample. Apply the dilution factor to calculate the solubility in the original saturated solution.

}

Factors Influencing Solubility

The solubility of this compound can be influenced by several external factors:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for processes requiring precise concentration control.

-

pH: While this compound does not have readily ionizable groups, significant pH changes in the aqueous phase could potentially lead to hydrolysis of the ester over extended periods, thereby affecting the apparent solubility.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility of the target compound through common ion effects or changes in solvent polarity.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound, from its fundamental physicochemical properties to detailed experimental protocols for its quantification. By understanding and applying the principles and methods outlined herein, researchers, scientists, and drug development professionals can effectively manage and utilize this important chemical intermediate in their work, ensuring reproducibility and success in their synthetic and formulation endeavors.

References

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

MDPI. The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Solubility of Things. Ethyl 4-nitrobenzoate. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

ResearchGate. Comment on “Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties”. [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

RSC Education. Nitration of methyl benzoate. [Link]

-

ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]

-

Scribd. UV-Visible Spectroscopy for Organic Compound Analysis. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3-nitro-, methyl ester (CAS 618-95-1). [Link]

-

ChemBK. Methyl 3-nitrobenzoate. [Link]

-

Slideshare. Uv vis spectroscopy practical.. [Link]

-

Longdom. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

-

NIH PubChem. Methyl 4-nitrobenzoate. [Link]

-

PubChem. This compound. [Link]

-

ChemBK. 2-CHLORO-4-NITROBENZOIC ACID METHYL ESTER. [Link]

-

Cheméo. Chemical Properties of Methyl 2-chloro-4-nitrobenzoate (CAS 13324-11-3). [Link]

-

PubChem. Methyl 2-chloro-4-nitrobenzoate. [Link]

Sources

- 1. This compound | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 42087-80-9 [m.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. mdpi.com [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. eu-opensci.org [eu-opensci.org]

- 10. pharmaguru.co [pharmaguru.co]

A Spectroscopic Deep Dive: Unveiling the Molecular Identity of Methyl 4-chloro-2-nitrobenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the spectroscopic data for methyl 4-chloro-2-nitrobenzoate, a key intermediate in organic synthesis. This document moves beyond a simple presentation of data, offering in-depth interpretation and insights into the experimental methodologies, thereby empowering researchers to confidently identify and characterize this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₈H₆ClNO₄, Molar Mass: 215.59 g/mol ) is a substituted aromatic compound with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1] Its precise molecular structure, defined by the relative positions of the chloro, nitro, and methyl ester groups on the benzene ring, dictates its reactivity and suitability for various synthetic transformations.

Unambiguous structural confirmation is paramount in any chemical research or drug development workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization, each providing a unique piece of the structural puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a detailed rationale for the interpretation of each spectrum and the experimental choices that lead to high-quality, reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of the atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.13 | d | 1H | H-3 |

| 7.85 | dd | 1H | H-5 |

| 7.69 | d | 1H | H-6 |

| 3.93 | s | 3H | -OCH₃ |

Note: Data sourced from spectral databases and may vary slightly based on experimental conditions.[2]

The downfield chemical shifts of the aromatic protons (7.69-8.13 ppm) are characteristic of protons attached to a benzene ring bearing electron-withdrawing groups.[3][4] The nitro group (-NO₂) is a strong electron-withdrawing group, and its deshielding effect is most pronounced on the ortho and para protons.

-

H-3 (8.13 ppm, d): This proton is ortho to the strongly electron-withdrawing nitro group, resulting in the most downfield chemical shift. It appears as a doublet due to coupling with the adjacent H-5 proton.

-

H-5 (7.85 ppm, dd): This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the ortho chloro and para nitro substituents.

-

H-6 (7.69 ppm, d): This proton is ortho to the chloro group and meta to the nitro group. It appears as a doublet due to coupling with H-5.

-

-OCH₃ (3.93 ppm, s): The methyl protons of the ester group appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the expected region for a methyl ester.

dot graph TD { subgraph "¹H NMR Interpretation Workflow" A["Obtain ¹H NMR Spectrum"] --> B{"Identify Chemical Shifts (δ)"}; B --> C{"Analyze Multiplicity (Splitting Pattern)"}; C --> D{"Determine Integration (Proton Count)"}; D --> E["Assign Protons to Molecular Structure"]; E --> F["Correlate with Substituent Effects"]; end } Caption: Workflow for the interpretation of a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | C=O (ester) |

| 149.2 | C-2 |

| 139.5 | C-4 |

| 133.1 | C-6 |

| 129.8 | C-1 |

| 128.5 | C-5 |

| 125.2 | C-3 |

| 53.2 | -OCH₃ |

Note: Data sourced from spectral databases and may vary slightly based on experimental conditions.[2]

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

-

Carbonyl Carbon (164.8 ppm): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (125.2 - 149.2 ppm): The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents.

-

C-2 (149.2 ppm): The carbon directly attached to the nitro group is the most deshielded aromatic carbon due to the strong electron-withdrawing nature of the nitro group.

-

C-4 (139.5 ppm): The carbon bearing the chloro substituent is also significantly deshielded.

-

The remaining aromatic carbons (C-1, C-3, C-5, and C-6) have chemical shifts that are consistent with their positions relative to the electron-withdrawing groups.

-

-

Methyl Carbon (53.2 ppm): The carbon of the methyl ester group appears at a typical upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

Achieving high-quality NMR spectra requires meticulous sample preparation and instrument setup.

Step-by-Step Methodology for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for a ¹H NMR spectrum, and 50-100 mg for a ¹³C NMR spectrum.[5]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field inhomogeneities.

-

Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[5]

Instrumental Parameters: The choice of NMR spectrometer (e.g., 400 MHz, 500 MHz) will influence the resolution of the spectrum. Standard pulse sequences are typically used for routine ¹H and ¹³C NMR acquisition.

dot graph TD { subgraph "NMR Sample Preparation" A[Weigh Sample] --> B[Dissolve in Deuterated Solvent]; B --> C{Filter if Necessary}; C --> D[Transfer to NMR Tube]; D --> E[Add Internal Standard]; E --> F[Acquire Spectrum]; end } Caption: A streamlined workflow for preparing an NMR sample.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 | Medium | C-H stretch | Aromatic |

| ~1730 | Strong | C=O stretch | Ester |

| ~1530 | Strong | Asymmetric N-O stretch | Nitro |

| ~1350 | Strong | Symmetric N-O stretch | Nitro |

| ~1250 | Strong | C-O stretch | Ester |

| ~850 | Strong | C-Cl stretch | Aryl chloride |

Note: Data sourced from spectral databases and may vary based on the sampling method.[2]

The IR spectrum of this compound clearly indicates the presence of the key functional groups:

-

Ester Group: The strong absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl group. Another strong band around 1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester.[6][7]

-

Nitro Group: The two strong absorption bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively. These are highly characteristic and reliable indicators of a nitro functionality.[6]

-

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are observed around 3100 cm⁻¹.

-

Aryl Chloride: The C-Cl stretching vibration is typically found in the fingerprint region, and the band around 850 cm⁻¹ can be attributed to this bond.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Step-by-Step Methodology for ATR-FTIR Analysis:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions.[3][8]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[8]

-

Apply Pressure: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Collect the IR spectrum of the sample.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth to prevent cross-contamination.[3]

dot graph TD { subgraph "ATR-FTIR Analysis" A[Record Background Spectrum] --> B[Apply Sample to Crystal]; B --> C[Apply Pressure]; C --> D[Acquire Sample Spectrum]; D --> E[Clean Crystal]; end } Caption: The straightforward process of ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule.

Table 4: Key Mass Spectral Data for this compound (EI-MS)

| m/z | Relative Intensity | Proposed Fragment |

| 215/217 | Moderate | [M]⁺ (Molecular Ion) |

| 184/186 | High | [M - OCH₃]⁺ |

| 154/156 | Moderate | [M - OCH₃ - NO]⁺ |

| 138/140 | Moderate | [M - NO₂ - OCH₃]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Note: The presence of chlorine results in isotopic peaks (M and M+2) in a roughly 3:1 ratio.[2]

The mass spectrum of this compound shows a clear molecular ion peak and a series of fragment ions that can be rationalized through a logical fragmentation pathway.

-

Molecular Ion ([M]⁺, m/z 215/217): The presence of the molecular ion confirms the molecular weight of the compound. The isotopic pattern (peaks at m/z 215 and 217 in a ~3:1 ratio) is a definitive indicator of the presence of one chlorine atom.

-

Loss of a Methoxy Radical ([M - OCH₃]⁺, m/z 184/186): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to the formation of an acylium ion. This is often a prominent peak in the spectrum.

-

Subsequent Fragmentations: The acylium ion can then undergo further fragmentation, such as the loss of nitric oxide (NO) to give the fragment at m/z 154/156, or the loss of a nitro group (NO₂) to yield the fragment at m/z 138/140.

dot graph TD { subgraph "EI-MS Fragmentation Pathway" A["[M]⁺ (m/z 215/217)"] -->|"Loses •OCH₃"| B["[M - OCH₃]⁺ (m/z 184/186)"]; B -->|"Loses NO"| C["[M - OCH₃ - NO]⁺ (m/z 154/156)"]; B -->|"Loses NO₂"| D["[M - NO₂ - OCH₃]⁺ (m/z 138/140)"]; end } Caption: A proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-EI-MS

Gas Chromatography (GC) is often coupled with MS to separate components of a mixture before their introduction into the mass spectrometer.

Typical GC-MS Parameters for Analysis:

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the analysis of benzoate esters.

-

Injector Temperature: Typically set around 250 °C to ensure efficient volatilization of the sample.[1]

-

Oven Temperature Program: A temperature gradient is usually employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of compounds with different boiling points. A possible program could be starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.

-

Mass Range: A scan range of m/z 40-550 is typically sufficient to detect the molecular ion and major fragments of this compound.

Conclusion: A Unified Spectroscopic Portrait

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, and together they create a detailed molecular portrait. By understanding the principles behind each spectroscopic method and the rationale for experimental choices, researchers can confidently interpret their data and ensure the integrity of their chemical syntheses and drug development pipelines. This guide serves as a practical resource for the spectroscopic characterization of this important chemical intermediate, fostering a deeper understanding of its molecular properties.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 4. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. benchchem.com [benchchem.com]

- 8. eng.uc.edu [eng.uc.edu]

The Solid State of Methyl 4-chloro-2-nitrobenzoate: A Technical Guide to Synthesis, Characterization, and Crystal Structure Prediction

Abstract

Methyl 4-chloro-2-nitrobenzoate is a key chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its solid-state properties, particularly its crystal structure, is paramount for controlling its reactivity, stability, and downstream processing. This technical guide provides a comprehensive overview of this compound, beginning with its synthesis and purification. It details the spectroscopic techniques for molecular structure confirmation and, in the absence of a publicly available experimental crystal structure, presents a robust methodology for its in silico prediction. Furthermore, this document outlines a detailed, field-proven workflow for the experimental determination of its crystal structure via single-crystal X-ray diffraction, offering a complete guide for researchers in chemical and pharmaceutical development.

Introduction